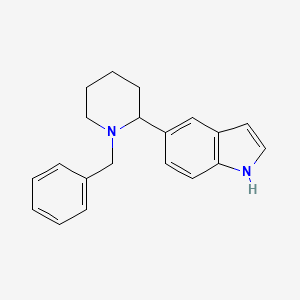

5-(1-Benzylpiperidin-2-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H22N2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

5-(1-benzylpiperidin-2-yl)-1H-indole |

InChI |

InChI=1S/C20H22N2/c1-2-6-16(7-3-1)15-22-13-5-4-8-20(22)18-9-10-19-17(14-18)11-12-21-19/h1-3,6-7,9-12,14,20-21H,4-5,8,13,15H2 |

InChI Key |

FGTSVVMPTXSVBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)C2=CC3=C(C=C2)NC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound 5 1 Benzylpiperidin 2 Yl 1h Indole

Retrosynthetic Analysis of the 5-(1-Benzylpiperidin-2-yl)-1H-indole Molecular Architecture

A retrosynthetic analysis of this compound reveals several possible disconnections to simplify the molecule into readily available starting materials. The most logical primary disconnection is at the C5-C2' bond, which links the indole (B1671886) and piperidine (B6355638) rings. This suggests a cross-coupling reaction as a key step in the forward synthesis. Further disconnection of the benzyl (B1604629) group from the piperidine nitrogen via a C-N bond cleavage points towards an N-alkylation reaction. The piperidine and indole rings can be further broken down into simpler acyclic precursors.

This analysis leads to two primary synthetic strategies:

Strategy A: A convergent approach involving the synthesis of a 5-functionalized indole derivative and a 2-functionalized N-benzylpiperidine derivative, followed by a cross-coupling reaction to assemble the final molecule.

Strategy B: A more linear approach where a 2-substituted piperidine is first coupled to a 5-functionalized indole, followed by the introduction of the benzyl group onto the piperidine nitrogen.

Strategic Approaches for Indole Ring System Construction and Functionalization at the 5-Position

The indole core of the target molecule can be synthesized through various established methods, with the choice of method often depending on the desired substitution pattern. For the synthesis of 5-substituted indoles, the Fischer indole synthesis is a widely used and classical method. nih.gov This involves the acid-catalyzed rearrangement of a suitably substituted arylhydrazone. luc.edu

Alternatively, modern palladium-catalyzed methods offer a versatile approach to constructing functionalized indoles. nih.gov For instance, a one-pot synthesis of indoles can be achieved through the palladium-catalyzed annulation of ortho-haloanilines and aldehydes. nih.gov

To introduce functionality at the 5-position, one can either start with a pre-functionalized aniline (B41778) derivative or functionalize the indole ring after its formation. The Gassman indole synthesis, for example, allows for a one-pot reaction to produce 3-thioalkoxyindoles, which can then be desulfurized. luc.edu For direct functionalization, palladium-catalyzed amination of haloindoles has proven to be an effective method for introducing nitrogen-containing substituents. nih.gov

Development of Synthetic Routes for the Stereoselective Introduction of the Benzylpiperidine Moiety

For the stereoselective synthesis of 2-substituted piperidines, biocatalytic approaches have emerged as powerful tools. Transaminases can be employed in the stereoselective synthesis of 2-substituted chiral pyrrolidines and piperidines starting from ω-chloroketones. acs.org This method allows for access to both enantiomers with high enantiomeric excess. acs.org

Another strategy involves the aza-Michael cyclization of divinyl ketones with a chiral primary amine, such as (S)-α-phenylethylamine, to afford diastereomeric 4-piperidone (B1582916) products with resolved stereochemistry at the 2-position. kcl.ac.uk These can then be further elaborated to the desired 2-substituted piperidine.

Once the 2-substituted piperidine is formed, the N-benzyl group can be introduced via standard N-alkylation procedures, for example, by reaction with benzyl bromide in the presence of a suitable base.

Cross-Coupling and Cyclization Reactions for the Assembly of the Indole and Piperidine Fragments

The key step in assembling the this compound framework is the formation of the C-C or C-N bond between the indole and piperidine rings. Palladium-catalyzed cross-coupling reactions are the most effective methods for this transformation. mdpi.com

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. organic-chemistry.org This would involve the reaction of a 5-haloindole (e.g., 5-bromoindole) with a piperidin-2-ylboronic acid or ester derivative. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, such as X-Phos, in the presence of a base like potassium carbonate. nih.gov

Alternatively, the Buchwald-Hartwig amination provides a powerful route for the formation of C-N bonds. mdpi.com This would involve the coupling of a 5-haloindole with a 2-aminopiperidine (B1362689) derivative. This reaction also utilizes a palladium catalyst and a phosphine ligand, often with a strong base such as lithium hexamethyldisilazide (LHMDS). mit.edu

Optimization of Reaction Conditions for Enhanced Yields and Purity

The efficiency of the key cross-coupling step is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the final product. Key variables in both Suzuki-Miyaura and Buchwald-Hartwig couplings include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. covasyn.comresearchgate.netresearchgate.net

For a Suzuki-Miyaura coupling, a screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands (e.g., SPhos, XPhos, RuPhos), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvents (e.g., toluene, dioxane, THF/water mixtures) would be necessary to identify the optimal conditions.

Similarly, for a Buchwald-Hartwig amination, the choice of ligand is critical, with bulky electron-rich phosphines often giving the best results. The base also plays a significant role, with strong, non-nucleophilic bases like LHMDS or NaOt-Bu being commonly employed.

An illustrative optimization table for a hypothetical Suzuki-Miyaura coupling is provided below:

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 65 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 78 |

| 3 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 85 |

| 4 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 82 |

| 5 | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 55 |

Isolation and Purification Techniques for the Target Compound and Intermediates

The isolation and purification of the intermediates and the final product, this compound, are essential to obtain the compound in high purity. Standard laboratory techniques are employed for this purpose.

After the completion of a reaction, a typical workup procedure involves quenching the reaction, followed by extraction with an appropriate organic solvent. The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

Purification of the crude product is most commonly achieved by column chromatography on silica (B1680970) gel. nih.govnih.gov The choice of eluent is critical for achieving good separation. A gradient of solvents, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is often used. The progress of the purification can be monitored by thin-layer chromatography (TLC).

For the final compound and key intermediates, the following table illustrates typical chromatographic purification parameters:

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value |

| 5-Bromoindole | Silica Gel | Hexane/Ethyl Acetate (4:1) | 0.45 |

| N-Benzyl-2-(tributylstannyl)piperidine | Silica Gel | Hexane/Ethyl Acetate (9:1) | 0.30 |

| This compound | Silica Gel | Hexane/Ethyl Acetate (3:1) | 0.35 |

Following chromatographic purification, the purity of the final compound should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Pharmacological Characterization of 5 1 Benzylpiperidin 2 Yl 1h Indole in Preclinical Models

In Vitro Enzyme Inhibition Kinetics and Potency

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing the symptoms of Alzheimer's disease. The benzylpiperidine moiety is a well-established component of potent cholinesterase inhibitors.

Although specific IC50 values for 5-(1-Benzylpiperidin-2-yl)-1H-indole are not available, studies on related benzylpiperidine-linked derivatives show significant inhibitory activity. For instance, a series of 1,3-dimethylbenzimidazolinone derivatives featuring a benzylpiperidine group demonstrated submicromolar inhibition of both enzymes. Specifically, compound 15b showed an IC50 of 0.39 µM against electric eel AChE (eeAChE), and compound 15j had an IC50 of 0.16 µM against equine serum BChE (eqBChE). nih.govresearchgate.net Kinetic studies revealed these compounds act as competitive inhibitors. nih.gov Molecular modeling suggests the benzyl (B1604629) ring of the N-benzylpiperidine moiety interacts with key amino acid residues, such as Trp86, in the catalytic active site of AChE. nih.gov

Similarly, novel 1,2,4-oxadiazole derivatives designed based on the Donepezil structure, which contains the N-benzylpiperidine moiety, have been evaluated for their cholinesterase inhibition. excli.de These studies underscore the importance of the benzylpiperidine scaffold for achieving potent cholinesterase inhibition. While AChE levels decrease in patients with advanced Alzheimer's, BChE levels can remain stable or even increase, making dual inhibition a potentially valuable therapeutic approach. nih.govmdpi.com

Table 1: Cholinesterase Inhibitory Activity of Representative Benzylpiperidine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Compound 15b (benzimidazolinone derivative) | eeAChE | 0.39 ± 0.11 | Competitive |

| Compound 15j (benzimidazolinone derivative) | eqBChE | 0.16 ± 0.04 | Competitive |

Monoamine Oxidase Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes crucial for the metabolism of monoamine neurotransmitters. nih.gov Inhibitors of MAO-B are of particular interest for treating Parkinson's disease and Alzheimer's disease, as they can increase dopamine (B1211576) levels and reduce oxidative stress. nih.gov

The indole (B1671886) nucleus, present in this compound, is found in compounds that exhibit MAO inhibitory activity. Screening of compound libraries has identified indole derivatives as selective, low-micromolar inhibitors of human MAO-B. researchgate.net

Furthermore, compounds combining the benzylpiperidine scaffold with other moieties have shown potent and selective MAO-B inhibition. A study on pyridazinobenzylpiperidine derivatives identified a compound, S5 , as a potent MAO-B inhibitor with an IC50 value of 0.203 µM and weak activity against MAO-A (IC50 = 3.857 µM), resulting in a high selectivity index of 19.04 for MAO-B. nih.gov Kinetic analysis determined that this compound acts as a competitive, reversible inhibitor of MAO-B with a Ki value of 0.155 µM. nih.gov This suggests that the benzylpiperidine structure can be effectively targeted toward MAO-B.

Table 2: Monoamine Oxidase Inhibitory Activity of a Representative Benzylpiperidine Derivative

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Selectivity Index (MAO-B/MAO-A) |

|---|---|---|---|---|---|

| Compound S5 (pyridazinobenzylpiperidine derivative) | MAO-A | 3.857 | N/A | N/A | 19.04 |

| MAO-B | 0.203 | 0.155 ± 0.050 | Competitive |

Other Enzymatic Targets of Neurological Relevance

The current body of literature does not provide specific data on the interaction of this compound or its close analogs with other enzymatic targets of neurological relevance beyond cholinesterases and monoamine oxidases. Further research would be necessary to explore its potential effects on enzymes such as glycogen synthase kinase 3 beta (GSK-3β), beta-secretase (BACE-1), or others implicated in neurodegenerative pathways.

Receptor Binding and Functional Assays

N-Methyl-D-Aspartate (NMDA) Receptor Subunit Affinity and Modulation (e.g., GluN2B)

NMDA receptors are glutamate-gated ion channels vital for synaptic plasticity, but their overactivation can lead to excitotoxicity and neuronal death, a process implicated in various neurological disorders. nih.gov The GluN2B subunit is a key pharmacological target, and its antagonists have shown neuroprotective potential. nih.govnih.gov

Compounds featuring a benzylpiperidine structure have been identified as potent and selective antagonists of GluN2B-containing NMDA receptors. nih.gov For example, the benzimidazole derivative XK1 (N-{2-[(4-benzylpiperidin-1-yl)methyl]benzimidazol-5-yl}methanesulphonamide), which shares the benzylpiperidine moiety with the title compound, effectively protects against NMDA-induced excitotoxicity in primary cortical neurons. nih.gov Studies have demonstrated that such compounds bind directly to the amino-terminal domain (ATD) of the GluN2B subunit to exert their inhibitory effects. nih.gov Low nanomolar concentrations of these agents can significantly reverse neuronal death, highlighting their neuroprotective capabilities. nih.gov The trafficking and synaptic content of GluN2B-containing NMDA receptors are subject to complex regulation, which can be influenced by receptor co-agonists like D-serine and glycine. elifesciences.org

Sigma Receptor Ligand Binding Profile (Sigma-1 and Sigma-2)

Sigma receptors (σR), initially misclassified as opioid receptors, are now recognized as unique chaperone proteins involved in modulating various signaling pathways, including those related to pain and neuroprotection. nih.govnih.gov They are classified into two main subtypes, σ1 and σ2. nih.gov

The benzylpiperidine and benzylpiperazine scaffolds are common in potent sigma receptor ligands. nih.govacs.org A study of new benzylpiperazine derivatives identified compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) as a high-affinity σ1 receptor ligand with a Ki of 1.6 nM and a high selectivity over the σ2 receptor (selectivity ratio = 886). nih.govacs.org While this compound is a benzylpiperazine, the study highlights the favorability of the general structure for σ1 receptor binding. Another compound, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide, has been noted for its σ1 receptor antagonism, suggesting its potential as an analgesic for neuropathic pain. acs.org These findings indicate a high probability that this compound would also exhibit affinity for sigma receptors, warranting further investigation to determine its specific binding profile and selectivity.

Table 3: Sigma Receptor Binding Affinity of a Representative Benzylpiperazine Derivative

| Compound | Target Receptor | Ki (nM) | Selectivity Ratio (Ki σ2/Ki σ1) |

|---|---|---|---|

| Compound 15 (benzylpiperazine derivative) | σ1 | 1.6 | 886 |

| σ2 | 1,418 |

Muscarinic Acetylcholine Receptor Subtype Affinity (e.g., M4)

There is no specific information available in the reviewed literature regarding the binding affinity of this compound for the M4 muscarinic acetylcholine receptor subtype or any other muscarinic subtypes. Muscarinic receptors are a key area of research, and various ligands are studied for their potential to selectively target different subtypes, but data for this particular compound is absent. frontiersin.orgresearchgate.net

Serotonin (B10506) and Dopamine Receptor Interactions

Direct interaction data for this compound with serotonin and dopamine receptors is not specified in the available literature. However, research on structurally related compounds indicates that the arylpiperidine and aryltetrahydropyridine scaffolds are considered privileged structures for aminergic G protein-coupled receptors, which include serotonin and dopamine receptors. mdpi.com For instance, the related compound D2AAK1_3, which is 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, has been shown to have an affinity for the human dopamine D₂ receptor with a Kᵢ of 151 nM. mdpi.com The interaction of ligands with dopamine D₂ and serotonin 5-HT₂ₐ receptors is a critical aspect of antipsychotic drug action. nih.govnih.gov

Antioxidant Activity Assessment by In Vitro Methods

No studies assessing the in vitro antioxidant activity of this compound were identified. Generally, indole-containing structures are investigated for their antioxidant potential. researchgate.netmdpi.com Various in vitro methods, such as the DPPH radical scavenging assay, are commonly used to evaluate the antioxidant properties of new chemical entities. researchgate.netwaocp.org

Cellular Activity Profiling

Neuroprotective Effects in Cell Lines (e.g., against oxidative stress, excitotoxicity)

Specific studies on the neuroprotective effects of this compound in cell lines like SH-SY5Y against oxidative stress or excitotoxicity have not been reported in the reviewed literature. Indole-based compounds, in general, are a subject of interest for their potential neuroprotective properties. nih.govsemanticscholar.org For example, other novel prenylated indole alkaloids have demonstrated the ability to protect SH-SY5Y cells from oxidative stress induced by hydrogen peroxide (H₂O₂). semanticscholar.orgmdpi.com These effects are often linked to the activation of antioxidant pathways, such as the Keap1-Nrf2 system, leading to a reduction in reactive oxygen species (ROS). semanticscholar.orgmdpi.comnih.gov

In Vitro Antiproliferative Activity in Specific Cancer Cell Lines

There is no specific data on the in vitro antiproliferative activity of this compound. The indole nucleus is a common scaffold in a variety of synthetic and natural compounds known to possess anticancer potential. mdpi.com Consequently, numerous indole derivatives are frequently screened for their effects on various cancer cell lines.

For example, a study on a series of indole-aryl amide derivatives found that a compound designated as 5 showed noteworthy selective toxicity towards the HT29 malignant colon cell line, while not affecting healthy human intestinal cells. mdpi.com This compound was found to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 cells. mdpi.com Similarly, other distinct indole derivatives have shown potent antiproliferative effects against a range of cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and lung (A-549) cancer cells. waocp.orgnih.govwaocp.org

Table 1. Antiproliferative Activity of Selected Indole Derivatives (Examples)

| Compound Class | Cell Line | Effect | IC₅₀ Value |

| Indole-aryl amide (Compound 5) | HT29 (Colon) | Induces G0/G1 phase accumulation | Not specified |

| 5-chloro-indole-2-carboxylate (Compound 3e) | Panc-1, MCF-7, A-549 | Antiproliferative | 29 nM (GI₅₀) |

| 5-bromo-indole-2-carboxamide derivative | A549 (Lung) | Inhibits proliferation | 14.4 µg/mL |

Note: The compounds listed in this table are structurally distinct from this compound and are provided for contextual purposes regarding the activities of the broader indole chemical class.

Structure Activity Relationship Sar Analysis of 5 1 Benzylpiperidin 2 Yl 1h Indole and Its Analogs

Identification of Key Pharmacophoric Elements within the Indole-Benzylpiperidine Scaffold

The biological activity of the indole-benzylpiperidine scaffold is attributed to several key pharmacophoric features that facilitate interactions with target proteins. The core structure consists of three main components: an indole (B1671886) nucleus, a piperidine (B6355638) ring, and a benzyl (B1604629) group, each playing a distinct role in molecular recognition. researchgate.net

The indole ring often serves as a hydrophobic region and can participate in hydrogen bonding via the N-H group. nih.gov It is a common feature in molecules targeting serotonin (B10506) and dopamine (B1211576) receptors. bioworld.comnih.gov The piperidine ring acts as a central scaffold. Its basic nitrogen atom is typically protonated at physiological pH, forming a cationic center that can engage in ionic interactions or hydrogen bonds with acidic residues in the target's binding pocket. researchgate.net The N-benzyl group provides a large hydrophobic surface that can form van der Waals, hydrophobic, and cation-π interactions with aromatic residues of the target protein. nih.govnih.gov The flexible nature of the N-benzyl piperidine (N-BP) motif allows it to adopt various conformations to fit optimally within a binding site. researchgate.netnih.gov

In many analogs, these three components are arranged in a folded conformation, where the indole and phenyl rings fulfill hydrophobic requirements, and the piperidine nitrogen acts as a positive ionizable center, mimicking the structure of known receptor antagonists. researchgate.net The combination of these elements—a hydrogen bond donor (indole N-H), a basic amine (piperidine), and two hydrophobic aromatic regions (indole and benzyl)—constitutes the essential pharmacophore for this class of compounds. nih.govptfarm.pl

Systematic Evaluation of Substituent Effects on the Indole Ring for Target Affinity and Efficacy

Modifications to the indole ring have a profound impact on the affinity and efficacy of these compounds. The position and electronic nature of substituents can fine-tune the molecule's interaction with its biological target.

Substitutions at the 5-position of the indole ring are particularly significant. For example, in a series of indolealkylpiperazine derivatives targeting the 5-HT1A receptor, replacing a 5-fluoro (5-F) substituent with a 5-cyano (5-CN) group was shown to enhance receptor affinity. nih.gov Generally, introducing electron-withdrawing groups like halogens (-Cl, -Br) or electron-donating groups (-CH₃, -OH, -OCH₃) at the 5-position tends to positively influence binding affinity for serotonin receptors. biomolther.orgbiomolther.org In some cases, even bulky groups can be accommodated. For instance, attaching a piperazine (B1678402) moiety directly to the 5-position of the indole resulted in high affinity for both D2 and D3 dopamine receptors. nih.gov

The nitrogen of the indole ring is also a critical point for modification. N-benzylation of indole-based thiosemicarbazones, for example, was found to significantly alter the electronic properties and steric profile of the molecule, which in turn diminished its anticancer activity, suggesting that an unsubstituted indole N-H may be crucial for certain biological activities. elsevierpure.com Conversely, in other contexts, N-alkylation of the indole is a common strategy to explore different binding modes or improve pharmacokinetic properties. nih.gov

The table below summarizes the effects of various substituents on the indole ring on receptor affinity.

| Compound Series | Indole Ring Modification | Effect on Biological Activity |

| Tryptamine Derivatives | Substitution at 5-position (-Cl, -Br, -CH₃, -OCH₃) | Positive influence on 5-HT2A receptor affinity. biomolther.orgbiomolther.org |

| Indolealkylpiperazines | 5-F replaced with 5-CN | Enhanced 5-HT1A receptor affinity. nih.gov |

| Indole-based Thiosemicarbazones | N-benzyl substitution | Diminished anticancer activity. elsevierpure.com |

| Bisindole Analogs | Linkage position (5-5', 5-6', 6-5' vs. 6-6') | Altered linkage reduced HIV fusion inhibitory activity. nih.gov |

Assessment of Structural Modifications on the Piperidine Ring and their Impact on Biological Activity

The piperidine ring serves as a versatile scaffold in drug design, and its structural modifications are a key strategy for optimizing pharmacological properties. ajchem-a.comnih.govnih.gov The position of the linkage to the indole moiety and the presence of substituents on the piperidine ring itself are critical determinants of activity.

While the parent compound features a 2-substituted piperidine, many potent analogs utilize a 4-substituted piperidine ring. This is a core feature in numerous acetylcholinesterase (AChE) inhibitors like donepezil, where the N-benzyl-4-substituted piperidine is a well-established pharmacophore. ptfarm.plnih.gov The change in substitution from the 2- to the 4-position alters the vector and distance between the other pharmacophoric elements, allowing for different interactions within the target's binding site.

Adding substituents to the piperidine ring can also modulate activity. For example, hydroxyl groups can introduce new hydrogen bonding opportunities and influence the molecule's solubility and metabolic profile. nih.gov The stereochemistry of these substituents is often crucial, as different diastereomers can adopt distinct conformations, leading to varied biological activities. ajchem-a.com

The following table illustrates the impact of piperidine ring modifications.

| Modification | Example Compound Class | Impact on Biological Activity |

| Change of Linkage Position | 2-substituted vs. 4-substituted piperidines | Alters spatial orientation of pharmacophores, crucial for AChE inhibition. ptfarm.plnih.gov |

| Addition of Hydroxyl Group | Hydroxy-piperidine derivatives | Can increase MAO inhibitory effect through new H-bonds. nih.gov |

| Ring Conformation | Diastereoselective synthesis of polysubstituted piperidines | Specific diastereomers show distinct activities due to conformational differences. ajchem-a.com |

Investigation of the Benzyl Moiety's Contribution to Ligand-Target Interactions and Selectivity

The N-benzyl group is a cornerstone of the indole-benzylpiperidine scaffold, primarily contributing to binding through hydrophobic and cation-π interactions. nih.gov The aromatic ring of the benzyl group often interacts with phenylalanine, tyrosine, or tryptophan residues in the active site of target proteins, such as cholinesterases or G protein-coupled receptors. researchgate.net

Systematic modification of the benzyl ring has been a fruitful strategy for modulating potency and selectivity. In a series of N-benzylpiperidine amides of 1H-indole-5-carboxylic acid, introducing a chlorine atom at the meta-position of the benzyl ring resulted in selective butyrylcholinesterase (BuChE) inhibitors. ptfarm.pl Similarly, for a series of N-(1-benzylpiperidin-4-yl)arylacetamides targeting sigma receptors, substitutions on the benzyl ring's aromatic portion led to slightly decreased or similar affinity for σ1 receptors. researchgate.net However, halogen substitution on both the benzyl group and another aromatic moiety in the molecule significantly increased affinity for σ2 receptors, demonstrating that substitutions on the benzyl ring can tune receptor selectivity. researchgate.net

The table below details the effects of modifying the benzyl group.

| Compound Series | Benzyl Moiety Modification | Effect on Biological Activity |

| N-benzylpiperidine amides | 3-chloro substitution | Resulted in selective BuChE inhibitors. ptfarm.pl |

| N-(1-benzylpiperidin-4-yl)arylacetamides | Halogen substitution | Slightly decreased or similar σ1 affinity. researchgate.net |

| N-(1-benzylpiperidin-4-yl)arylacetamides | Halogen on benzyl and another aryl ring | Significantly increased σ2 affinity. researchgate.net |

| YC-1 Analogs | Replacement of 1-benzyl with H | Significantly reduced antiplatelet activity. nih.gov |

Linker Region Modifications and their Influence on Molecular Recognition and Pharmacological Profile

While the parent compound involves a direct covalent bond between the indole and piperidine rings, many analogs incorporate a linker region to optimize the spatial orientation and flexibility of the pharmacophoric groups. The length and chemical nature of this linker are critical variables that can dramatically influence the pharmacological profile. nih.gov

In a series of N-benzylpiperidine-indole hybrids designed as anti-Alzheimer's agents, a two-carbon spacer was found to be optimal for achieving satisfactory inhibition of both AChE and BuChE. nih.gov Studies on other multi-target ligands have shown that increasing the linker length can sometimes lead to a decrease in activity against certain enzymes like AChE. nih.gov This suggests that an optimal distance between the key binding moieties is required for effective interaction with both the catalytic and peripheral anionic sites of the enzyme. ptfarm.pl

The type of linker is also important. Amide linkers, methylene (B1212753) linkers, and carboxamide linkers have all been explored. nih.govnih.gov For instance, indole derivatives connected to a piperazine ring via an amide linker showed different D2/D3 receptor affinities compared to those connected by a methylene unit. nih.gov The choice of linker affects not only the molecule's conformation and flexibility but also its chemical properties, such as hydrogen bonding capacity and metabolic stability.

| Compound Series | Linker Type / Length | Impact on Biological Activity |

| N-benzylpiperidine-indole hybrids | Two-carbon spacer | Satisfactory AChE and BuChE inhibition. nih.gov |

| Tacrine-ferulic acid hybrids | Increased linker length | Decreased activity against AChE. nih.gov |

| Indole-piperazine derivatives | Amide vs. Methylene linker | Altered D2 and D3 receptor binding affinity. nih.gov |

| N-benzylpiperidine-indole hybrids | Carboxamide linker | Conferred AChE/BuChE inhibition and antioxidant activity. nih.gov |

Stereochemical Determinants of Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules containing the 5-(1-benzylpiperidin-2-yl)-1H-indole scaffold. researchgate.net The asymmetric carbon at the 2-position of the piperidine ring means the compound can exist as (R) and (S) enantiomers. These enantiomers, being non-superimposable mirror images, can have vastly different interactions with chiral biological targets like receptors and enzymes.

The differential activity of enantiomers is a well-established principle in pharmacology. researchgate.net For example, in a series of potent dopamine D3 receptor ligands, the (-)-enantiomer of a lead compound displayed significantly higher affinity for both D2 and D3 receptors compared to its (+)-enantiomer. nih.gov The (-)-enantiomer was more potent and selective for the D3 receptor, highlighting that a specific three-dimensional arrangement of the substituents is required for optimal binding. nih.gov This stereoselectivity arises because only one enantiomer can achieve the correct orientation to simultaneously engage with multiple binding subsites within the receptor.

| Compound Series | Stereoisomers | Biological Activity Comparison |

| Indole-piperazine D3 ligands | (-)-10e vs. (+)-10e | (-)-enantiomer showed higher affinity at both D2 and D3 receptors (Ki D3 = 0.57 nM vs. 3.73 nM). nih.gov |

| Chiral Piperidines | (R) vs. (S) isomers | Enantiomers often exhibit significant differences in potency and efficacy due to specific chiral recognition at the target site. researchgate.net |

Computational Investigations and Molecular Modeling of 5 1 Benzylpiperidin 2 Yl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of "5-(1-Benzylpiperidin-2-yl)-1H-indole". These theoretical studies offer a lens into the molecule's reactivity, stability, and the nature of its electrostatic interactions, which are critical determinants of its behavior in a biological environment.

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap is generally associated with higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

For molecules structurally related to "this compound", such as other indole (B1671886) and piperidine (B6355638) derivatives, density functional theory (DFT) calculations are commonly employed to determine these energy levels. While specific data for the title compound is not available, analysis of analogous structures suggests that the indole moiety typically contributes significantly to the HOMO, acting as the primary electron donor. Conversely, the LUMO is often distributed across the benzyl (B1604629) and piperidinyl systems, which can act as electron acceptors. The energy gap for similar compounds often falls in a range that suggests a balance between stability and reactivity, a desirable trait for biologically active molecules.

Table 1: Representative HOMO-LUMO Energies and Energy Gaps for Analogous Indole-Piperidine Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Analog 1 | -5.8 | -1.2 | 4.6 |

| Analog 2 | -6.1 | -1.5 | 4.6 |

| Analog 3 | -5.9 | -1.3 | 4.6 |

Note: The data presented in this table is illustrative and based on computational studies of structurally similar compounds, not "this compound" itself.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor areas (positive potential). Green and yellow areas denote regions of intermediate potential.

In the case of "this compound", the MEP map is expected to show a significant negative potential around the nitrogen atom of the indole ring, highlighting its nucleophilic character and potential for hydrogen bonding. The hydrogen atom attached to the indole nitrogen would, in turn, exhibit a positive potential, making it a potential hydrogen bond donor. The aromatic rings of the indole and benzyl groups will likely display a mix of potentials, with the π-electron clouds creating regions of negative potential above and below the plane of the rings. This information is critical for understanding how the molecule might interact with the binding pockets of biological targets.

Conformation Analysis and Energy Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformation analysis of "this compound" involves identifying the stable arrangements of its atoms in space and determining their relative energies. This is typically achieved through computational methods that systematically rotate the molecule's rotatable bonds and calculate the potential energy of each resulting conformation.

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as "this compound", might interact with the binding site of a protein or other biological target.

Characterization of Ligand-Enzyme Binding Modes

Given the structural features of "this compound", which combines the indole scaffold present in many neurotransmitters with a benzylpiperidine moiety found in various pharmacologically active compounds, several biological targets are of interest for docking studies. These could include enzymes and receptors involved in neurological pathways, such as monoamine oxidases (MAOs), acetylcholinesterase (AChE), or serotonin (B10506) and dopamine (B1211576) receptors.

Molecular docking simulations of analogous compounds often reveal specific binding modes within the active sites of these proteins. For instance, the indole ring can engage in π-π stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine. The nitrogen atom of the piperidine ring, if protonated, can form ionic interactions with acidic residues such as aspartate or glutamate. The benzyl group can fit into hydrophobic pockets within the binding site.

Elucidation of Ligand-Receptor Interaction Networks and Hotspots

Beyond identifying the binding pose, molecular docking studies can elucidate the intricate network of non-covalent interactions that stabilize the ligand-receptor complex. These interactions, or "hotspots," are critical for binding affinity and selectivity. Key interactions for indole-piperidine derivatives frequently include:

Hydrogen Bonds: The indole N-H group can act as a hydrogen bond donor, while the piperidine nitrogen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzyl and piperidinyl rings, as well as the indole core, can form hydrophobic interactions with nonpolar residues in the binding pocket.

π-Stacking: The aromatic indole and benzyl rings can participate in π-π stacking or T-shaped π-stacking with aromatic residues of the receptor.

Cation-π Interactions: If the piperidine nitrogen is protonated, it can engage in cation-π interactions with aromatic residues.

By analyzing these interaction networks, researchers can understand the key determinants of binding and rationally design modifications to the structure of "this compound" to enhance its affinity and selectivity for a particular biological target.

Table 2: Potential Interacting Residues and Interaction Types for this compound with a Hypothetical Receptor

| Molecular Moiety | Potential Interacting Residue | Type of Interaction |

|---|---|---|

| Indole NH | Asp, Glu, Ser, Thr | Hydrogen Bond (Donor) |

| Indole Ring | Trp, Tyr, Phe | π-π Stacking |

| Piperidine N | Asp, Glu | Hydrogen Bond (Acceptor), Salt Bridge |

| Benzyl Ring | Leu, Val, Ile, Ala | Hydrophobic Interaction |

| Benzyl Ring | Trp, Tyr, Phe | π-π Stacking |

Note: This table is a hypothetical representation of potential interactions based on the chemical structure of the compound and general principles of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com These models are crucial for predicting the activity of novel molecules and guiding the design of more potent analogues.

For a class of compounds including this compound, predictive QSAR models are developed using a dataset of structurally related molecules with experimentally determined biological activities. eurjchem.com The process typically involves calculating a wide range of molecular descriptors that quantify various physicochemical properties of the molecules. Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build an equation that correlates a selection of these descriptors with the observed activity. nih.gov

For instance, a QSAR study on related 3-(4-benzylpiperidin-1-yl)propylamine congeners explored the importance of lipophilicity and specific electronic and steric features for receptor binding affinity. nih.gov A hypothetical QSAR model for indole derivatives might take the general form:

Biological Activity = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) - c₃ (Descriptor C)

In such a model, the coefficients (c₁, c₂, c₃) indicate the weight and direction (positive or negative) of each descriptor's influence on the activity. The statistical quality of the model is validated using parameters like the coefficient of determination (R²) and the cross-validation coefficient (Q²), which assess its predictive power. nih.govmdpi.com A robust model allows for the virtual screening of new derivatives to prioritize synthesis of the most promising candidates.

The true utility of a QSAR model lies in its ability to guide structural optimization. The descriptors that are found to be significant in the QSAR equation provide direct insights into the structural features that are either beneficial or detrimental to the desired biological activity. tiu.edu.iq These descriptors can be broadly categorized.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). For example, a model might indicate that electron-donating groups on the benzyl ring enhance activity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molar refractivity or STERIMOL parameters. A QSAR model might reveal that bulky substituents at a certain position on the piperidine ring decrease binding affinity due to steric hindrance.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., logP). The model could show a parabolic relationship, suggesting an optimal lipophilicity is required for activity, balancing solubility and membrane permeability.

Topological Descriptors: These are numerical values that describe the atomic connectivity and shape of the molecule. Descriptors like fractional charged partial surface area (JursFPSA) can highlight the importance of specific charge distributions for receptor interaction. nih.gov

By analyzing these descriptors, medicinal chemists can make informed decisions on how to modify the this compound scaffold—for example, by adding a specific functional group to the indole ring or altering the substitution on the benzyl moiety—to rationally design new compounds with improved potency.

| Descriptor Category | Example Descriptors | Potential Influence on Activity of this compound |

| Electronic | Hammett sigma (σ), HOMO/LUMO energies, Partial Charges | Modulating electron density on the aromatic rings could enhance target interaction. |

| Steric | Molar Refractivity (MR), STERIMOL parameters (L, B1, B5) | The size of the benzyl group may influence fit within a receptor's binding pocket. |

| Hydrophobic | LogP, π (hydrophobic constant) | Optimizing lipophilicity is crucial for balancing solubility and membrane passage. |

| Topological | Jurs Descriptors, Wiener Index, Molecular Connectivity Indices | The overall shape and charge distribution are key for specific receptor recognition. |

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its interaction with a biological target, such as a receptor or enzyme, revealing the stability of the binding pose and the conformational changes that occur upon binding. mdpi.comnih.gov

The simulation begins by docking the compound into the active site of the target protein. This complex is then placed in a simulated physiological environment (typically a box of water molecules and ions), and the forces on every atom are calculated. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set period, often on the nanosecond to microsecond scale. nih.gov

Analysis of the simulation trajectory provides critical information:

Binding Stability: The stability of the ligand-protein complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A stable, converging RMSD value suggests that the compound remains securely in the binding pocket. tandfonline.commdpi.com

Key Interactions: MD simulations can identify crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that are responsible for the binding affinity. The persistence of these interactions throughout the simulation highlights their importance. mdpi.com

Conformational Dynamics: These simulations reveal the flexibility of both the ligand and the protein. They can show how this compound might adapt its conformation to fit optimally within the binding site and how the protein itself might adjust to accommodate the ligand. nih.gov

| Simulation Parameter | Typical Value/Method | Purpose in Studying this compound |

| Force Field | CHARMM36, AMBER | Describes the potential energy and forces between atoms in the system. |

| Simulation Time | 50 - 200 ns | To observe the stability of the binding pose and conformational changes over time. |

| Solvent Model | TIP3P Water | To mimic the aqueous physiological environment. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis | To quantify the stability, flexibility, and key interactions of the ligand-protein complex. |

In Silico ADME Prediction

Before a compound can become a viable drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools can predict these properties based on the chemical structure of this compound, helping to identify potential liabilities early in the drug discovery process. nih.govalliedacademies.org

Computational models are used to predict how well the compound will be absorbed into the bloodstream, typically after oral administration. Key predicted parameters include:

Lipinski's Rule of Five: This rule provides a guideline for drug-likeness. It assesses properties like molecular weight (<500 Da), logP (<5), hydrogen bond donors (<5), and hydrogen bond acceptors (<10). Compounds that adhere to this rule are more likely to have good oral bioavailability. nih.gov

Human Intestinal Absorption (HIA): Models predict the percentage of the compound that will be absorbed through the gut wall. High HIA is desirable for orally administered drugs. mdpi.com

Caco-2 Permeability: This is a prediction of a compound's ability to cross the intestinal epithelial barrier, based on an in vitro cell line model. Higher permeability values suggest better absorption. mdpi.com

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, models can predict the likelihood of crossing the BBB. For others, a lack of BBB penetration may be desirable to avoid CNS side effects.

Metabolism is a critical factor determining a drug's half-life and potential for drug-drug interactions. The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of most drugs. nih.gov In silico models can predict:

CYP450 Substrate/Inhibitor Profile: These models predict whether this compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.com Inhibition of these enzymes can lead to dangerous drug-drug interactions.

Metabolic Stability: Predictions can be made about how quickly the compound will be broken down by metabolic enzymes. A lower metabolic stability suggests a shorter half-life in the body. researchgate.net

Sites of Metabolism (SOM): Computational tools can identify the specific atoms within the molecule that are most likely to be chemically modified by metabolic enzymes. This information is valuable for improving metabolic stability by blocking these "metabolic hotspots" through chemical modification.

| ADME Parameter | Predicted Outcome for a Drug-like Molecule | Relevance for this compound |

| Molecular Weight | < 500 Da | Adherence to Lipinski's Rule for oral bioavailability. |

| LogP | < 5 | Balances solubility and permeability for absorption. |

| Human Intestinal Absorption | High (>80%) | Indicates potential for good oral absorption. mdpi.com |

| Caco-2 Permeability | High (>0.9 logPapp) | Suggests efficient passage across the intestinal wall. mdpi.com |

| CYP3A4 Inhibition | No | Avoids potential for interactions with many co-administered drugs. mdpi.com |

| Metabolic Stability | High | Suggests a longer duration of action in the body. |

Prediction of Plasma Protein Binding

The extent to which a compound binds to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. researchgate.net Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to diffuse across membranes to its site of action. wuxiapptec.com Given the time and resources required for experimental assays, in silico computational methods provide a rapid and cost-effective means of predicting plasma protein binding (PPB) in the early stages of drug discovery. nih.govsimulations-plus.com For "this compound," computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to estimate its affinity for major plasma proteins like human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). nih.gov

These predictive models are built upon large datasets of compounds with experimentally determined PPB values. simulations-plus.com They utilize various molecular descriptors—physicochemical and structural properties of a molecule—to build a correlation model that can then be used to predict the PPB of novel compounds. nih.gov Key descriptors that are often influential in predicting plasma protein binding include lipophilicity (typically expressed as logP or logD), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. nih.govnih.gov

The structure of "this compound"—featuring a lipophilic benzyl group, a piperidine ring, and an indole nucleus—suggests that lipophilicity is a significant factor in its potential for plasma protein binding. nih.govnih.gov Generally, a higher lipophilicity leads to increased binding to plasma proteins, particularly albumin. nih.govsemanticscholar.org QSAR models can quantify this relationship and provide a prediction of the percentage of the compound that will be bound to plasma proteins. nih.gov

Machine learning algorithms, such as support vector machines and random forests, are often used to develop more complex and accurate QSAR models by identifying non-linear relationships between molecular descriptors and PPB. researchgate.net These models are trained on extensive and diverse chemical libraries to enhance their predictive power for new chemical entities. data.gov

Molecular docking simulations offer a more structure-based approach. In this method, the three-dimensional structure of "this compound" would be computationally modeled and "docked" into the known binding sites of plasma proteins like HSA. nih.govyoutube.com The simulation calculates the binding energy and analyzes the interactions (e.g., hydrophobic interactions, hydrogen bonds) between the compound and the protein's amino acid residues. This provides insights into the potential binding affinity and stability of the drug-protein complex. nih.gov

A hypothetical computational analysis of "this compound" would first involve the calculation of its key molecular descriptors. These values would then be input into a validated QSAR model to predict the plasma protein binding percentage. The results of such a hypothetical study are presented in the table below for illustrative purposes.

| Parameter | Predicted Value | Methodology |

|---|---|---|

| Molecular Weight | 314.43 g/mol | Standard Calculation |

| LogP (Octanol-Water Partition Coefficient) | 5.12 | In Silico Prediction (e.g., ALOGP) |

| Topological Polar Surface Area (TPSA) | 28.1 Ų | In Silico Prediction |

| Hydrogen Bond Donors | 1 | Structure Analysis |

| Hydrogen Bond Acceptors | 2 | Structure Analysis |

| Predicted Plasma Protein Binding (%) | 92.5% | QSAR Model |

| Predicted Unbound Fraction (fu) | 0.075 | Calculation (100 - %PPB) / 100 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Preclinical Pharmacokinetic Profiling of 5 1 Benzylpiperidin 2 Yl 1h Indole

In Vitro Absorption Studies

Predicting the oral absorption of a drug is fundamental to its development. In vitro models provide an early assessment of a compound's ability to permeate the intestinal barrier.

Caco-2 Cell Permeability Assays

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the human intestinal epithelium. nih.govresearchgate.net When grown on semi-permeable filters, these cells differentiate to form a polarized monolayer with tight junctions and express transporter proteins similar to those found in the small intestine. nih.gov Permeability is assessed by measuring the passage of the compound from the apical (AP) side to the basolateral (BL) side, simulating absorption, and from the BL to the AP side to identify potential efflux.

The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. A high Papp value generally correlates with good in vivo absorption. The efflux ratio (Papp B-A / Papp A-B) is used to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests active efflux, which can limit oral bioavailability.

Illustrative Data for 5-(1-Benzylpiperidin-2-yl)-1H-indole:

| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

|---|---|---|---|

| AP to BL | 15.2 | 1.3 | High |

These hypothetical results would suggest that this compound has high permeability and is not a significant substrate for efflux pumps, indicating a high potential for good oral absorption.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial membrane coated with a lipid solution (e.g., lecithin), to an acceptor compartment. This high-throughput method is cost-effective and specifically assesses passive diffusion, eliminating complexities from active transport or metabolism. uj.edu.pl The results are expressed as an effective permeability (Pe) value.

Illustrative Data for this compound:

| pH | Pe (x 10⁻⁶ cm/s) | Permeability Classification |

|---|---|---|

| 5.0 | 9.5 | High |

| 6.2 | 11.8 | High |

These hypothetical PAMPA results would further support the Caco-2 findings, indicating high passive permeability across a range of physiologically relevant pH values.

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. researchgate.net In vitro assays using liver fractions are employed to estimate the rate of metabolic clearance. springernature.com

Hepatic Microsomal Stability

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Incubating the compound with liver microsomes from different species (e.g., human, rat, mouse) in the presence of cofactors like NADPH allows for the determination of its intrinsic clearance (CLint). nih.govnih.gov A compound with high metabolic stability will be cleared slowly, suggesting a longer half-life in vivo. researchgate.net

Illustrative Data for this compound:

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Clearance Classification |

|---|---|---|---|

| Human | 45 | 31 | Moderate |

| Rat | 28 | 50 | Moderate |

These hypothetical findings would indicate that this compound has moderate stability in human and rat liver microsomes but is metabolized more rapidly in mouse microsomes, highlighting potential species differences in metabolism.

Hepatocyte Stability Assays

Hepatocytes, or intact liver cells, contain the full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) metabolizing enzymes and cofactors. nih.govevotec.com Stability assays using cryopreserved hepatocytes provide a more comprehensive model of hepatic metabolism than microsomes. evotec.comresearchgate.net Similar to microsomal assays, the rate of disappearance of the parent compound over time is measured to calculate intrinsic clearance.

Illustrative Data for this compound:

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) | Clearance Classification |

|---|---|---|---|

| Human | 65 | 16 | Low to Moderate |

Plasma Protein Binding Characteristics (In Vitro)

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and clearance. nih.gov Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. High plasma protein binding can lead to a lower volume of distribution and a longer half-life. Equilibrium dialysis is a common in vitro method to determine the percentage of a compound bound to plasma proteins.

Illustrative Data for this compound:

| Species | Percent Bound (%) | Fraction Unbound (fu) |

|---|---|---|

| Human | 98.5 | 0.015 |

In Vitro Drug-Drug Interaction Potential: Cytochrome P450 Enzyme Inhibition Profiling

The assessment of a new chemical entity's potential for drug-drug interactions (DDIs) is a critical step in preclinical development. A primary mechanism for such interactions is the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. researchgate.netnih.gov In vitro assays are fundamental in the early identification of a compound's potential to act as a CYP inhibitor. researchgate.net

Typically, these assessments involve incubating the test compound with human liver microsomes or recombinant human CYP enzymes and a probe substrate specific to a particular CYP isoform. acs.org The major CYP isoforms evaluated often include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as they are responsible for the metabolism of the majority of clinically used drugs. nih.gov Inhibition is measured by the decrease in the formation of the metabolite of the probe substrate. The results are usually expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

For indole-containing compounds, the potential for CYP3A4 inhibition is a key area of investigation, as the indole (B1671886) nucleus has been identified as a structural motif that can lead to time-dependent inhibition (TDI) of this enzyme. nih.gov TDI is of particular concern as it can lead to more pronounced and prolonged drug interactions.

Table 1: Representative In Vitro Cytochrome P450 Inhibition Assay Format (General Example)

| Parameter | Description |

| Enzyme Source | Human Liver Microsomes (HLM) or recombinant human CYP isoforms |

| CYP Isoforms | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |

| Probe Substrates | Specific substrates for each isoform (e.g., Phenacetin for CYP1A2) |

| Test Compound | This compound (at various concentrations) |

| Incubation | Co-incubation of enzyme, substrate, and test compound |

| Analysis | LC-MS/MS to quantify metabolite formation |

| Endpoint | IC50 value determination |

This table represents a general experimental setup. Specific data for "this compound" is not available.

Blood-Brain Barrier Permeation Assessment (In Vitro Models)

For compounds intended to have an effect on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. nih.gov In vitro models are essential for the early screening of a compound's potential to permeate this barrier. mdpi.com

Common in vitro models include cell-based assays and artificial membrane assays. Cell-based models, such as those using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) or immortalized human cerebral microvascular endothelial cells, aim to mimic the cellular barrier of the BBB. nih.gov These models can provide information on both passive permeability and the involvement of active transporters, such as P-glycoprotein (P-gp), an efflux transporter that can limit the brain penetration of many compounds.

The permeability of a compound is typically reported as an apparent permeability coefficient (Papp). The efflux ratio, calculated from the bidirectional transport of the compound across the cell monolayer, can indicate if the compound is a substrate for efflux transporters.

Table 2: Common In Vitro Blood-Brain Barrier Permeation Models (General Overview)

| Model Type | Description | Key Parameters Measured |

| PAMPA-BBB | Parallel Artificial Membrane Permeability Assay - a non-cell-based assay that measures passive diffusion. | Effective Permeability (Pe) |

| MDCK-MDR1 | Madin-Darby Canine Kidney cells transfected with the human MDR1 gene to assess P-gp efflux. | Apparent Permeability (Papp), Efflux Ratio (ER) |

| hCMEC/D3 | An immortalized human cerebral microvascular endothelial cell line that forms tight junctions. | Transendothelial Electrical Resistance (TEER), Papp, ER |

This table provides a general overview of common models. Specific data for "this compound" is not available.

In silico tools are also frequently used in the early stages of drug discovery to predict the BBB penetration potential of compounds based on their physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. japsonline.com

Future Research Trajectories and Potential Translational Avenues

Design and Synthesis of Advanced Analogs with Optimized Pharmacological Profiles

Future research will likely focus on the rational design and synthesis of advanced analogs of 5-(1-Benzylpiperidin-2-yl)-1H-indole to optimize its pharmacological profile. This involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. Key synthetic strategies may involve substitutions on the indole (B1671886) ring, the benzyl (B1604629) group, and the piperidine (B6355638) ring. For instance, introducing electron-withdrawing or electron-donating groups at various positions can modulate the electronic properties and binding interactions of the molecule. nih.gov The synthesis of a library of related compounds can be achieved through established chemical reactions, such as N-benzylation of the piperidine ring and various indole synthesis or functionalization methods. nih.govnih.gov

Potential modifications could include:

Indole Ring Substitution: Introducing substituents at the N-1, C-3, or other positions of the indole nucleus to explore interactions with specific biological targets. For example, N-1 arylsulfonyl groups have been used to target 5-HT6 receptors. mdpi.com

Benzyl Group Modification: Altering the substitution pattern on the benzyl ring to improve binding affinity or selectivity.

Piperidine Ring Alterations: Exploring different stereoisomers or introducing conformational constraints to lock the molecule into a bioactive conformation.

| Structural Modification Area | Example Modification | Potential Impact on Pharmacological Profile | Relevant Disease Area |

|---|---|---|---|

| Indole N-1 Position | Addition of a methylsulfonyl group | Enhance selectivity for enzymes like COX-2. tandfonline.com | Neuro-inflammation, Alzheimer's Disease |

| Indole C-5 Position | Replacement of the piperidine moiety with other heterocycles | Alter receptor binding selectivity (e.g., for dopamine (B1211576) or serotonin (B10506) receptors). nih.gov | Neurological Disorders, Cancer |

| Benzyl Ring | Introduction of methoxy or halogen groups | Modify binding affinity and blood-brain barrier permeability. unisi.it | Neurodegenerative Diseases |

| Piperidine Ring | Opening the ring to create more flexible secondary amines | Improve potency at targets like serotonin receptors. mdpi.com | Depression, Anxiety |

Exploration of Multi-Target Directed Ligand Strategies for Complex Diseases

The multifactorial nature of complex ailments like Alzheimer's disease (AD) and cancer has spurred the development of multi-target-directed ligands (MTDLs). nih.gov The this compound scaffold is an excellent candidate for MTDL design, as its two core components are known to interact with targets relevant to complex diseases. The benzylpiperidine moiety is reminiscent of Donepezil, which targets acetylcholinesterase (AChE), while the indole structure is present in compounds that target beta-amyloid (Aβ) aggregation, serotonin receptors, and various kinases. researchgate.nettandfonline.com

Future MTDL strategies could involve designing hybrid molecules that simultaneously modulate:

Cholinesterases (AChE and BuChE) and Aβ Aggregation: For Alzheimer's disease, combining cholinesterase inhibition with anti-amyloid activity in a single molecule is a leading strategy. tandfonline.comnih.gov

Serotonin Receptors and Cholinesterases: Dual-acting ligands targeting both the serotonergic and cholinergic systems could offer synergistic benefits in treating cognitive and behavioral symptoms of neurodegenerative disorders. mdpi.com

Kinases and Other Cancer Targets: Indole derivatives have been developed as kinase inhibitors, and an MTDL approach could combine kinase inhibition with another anticancer mechanism. semanticscholar.org

| Disease Area | Potential Target 1 | Potential Target 2 | Rationale for MTDL Strategy |

|---|---|---|---|

| Alzheimer's Disease | Acetylcholinesterase (AChE) | Beta-Amyloid (Aβ) Aggregation | Address both symptomatic (cholinergic deficit) and disease-modifying (amyloid pathology) aspects of AD. nih.gov |

| Alzheimer's Disease | Butyrylcholinesterase (BuChE) | 5-HT6 Receptor | Modulate cognitive function through multiple pathways. mdpi.com |

| Benign Prostatic Hyperplasia (BPH) | α1-Adrenoceptors | Apoptosis Pathways | Combine receptor antagonism with direct effects on prostate cell growth and apoptosis. nih.gov |

| Neuropathic Pain | Sigma-1 (σ1) Receptor | Sodium or Calcium Channels | Target distinct pain signaling pathways for enhanced analgesic effect. acs.org |

Application of the Compound in Relevant In Vitro and In Vivo Disease Models (excluding human data)

Translational progress requires rigorous evaluation in preclinical models. Future research on this compound and its analogs will necessitate a comprehensive assessment in a variety of established in vitro and in vivo disease models. These studies will be essential to validate biological activity, establish proof-of-concept, and identify lead candidates for further development.

In Vitro Models: Initial screening will involve cell-free enzymatic assays (e.g., for AChE, BuChE, or kinase inhibition) and cell-based assays using relevant cell lines (e.g., SH-SY5Y neuroblastoma cells for neuroprotection studies or various cancer cell lines for antiproliferative activity). nih.govjchr.org Assays to measure effects on processes like Aβ aggregation or apoptosis induction would also be critical. tandfonline.comnih.gov

In Vivo Models: Promising compounds would then advance to animal models of disease. For neurodegenerative disorders, this could include rodent models of cognitive impairment (e.g., scopolamine-induced amnesia or Morris water maze tests) or models of neuroinflammation. nih.govnih.gov For pain, models such as the mouse formalin assay or chronic constriction injury model would be appropriate. acs.org These studies help to establish efficacy and provide preliminary insights into the pharmacokinetic profile of the compounds.

| Model Type | Specific Model Example | Key Parameters Measured | Potential Disease Relevance |

|---|---|---|---|

| In Vitro (Enzymatic) | Ellman's method for AChE/BuChE inhibition | IC50 values | Alzheimer's Disease tandfonline.com |

| In Vitro (Cell-based) | Thioflavin T fluorescence assay | Inhibition of Aβ amyloid aggregation | Alzheimer's Disease nih.gov |

| In Vitro (Cell-based) | MTT assay on cancer cell lines (e.g., HCT-116, MDA-MB-231) | Cell viability, IC50 values | Cancer nih.govjchr.org |

| In Vivo (Rodent) | Scopolamine-induced cognitive impairment in mice | Performance in Y-maze or elevated plus maze | Cognitive Disorders, Alzheimer's Disease nih.gov |

| In Vivo (Rodent) | Carrageenan-induced paw edema in rats | Reduction in edema volume | Inflammation researchgate.net |

| In Vivo (Rodent) | Estrogen/androgen-induced rat BPH model | Prostate weight and volume, apoptotic markers | Benign Prostatic Hyperplasia nih.gov |

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand the therapeutic potential and mechanism of action of this compound, the integration of advanced "omics" technologies is indispensable. biobide.com These high-throughput techniques provide a holistic view of the molecular changes induced by a compound within a biological system, moving beyond a single-target perspective. nih.gov

Applying omics technologies to cells or tissues from preclinical models treated with the compound can:

Genomics and Transcriptomics (e.g., RNA-Seq): Identify gene expression patterns that are altered by the compound. This can reveal the signaling pathways being modulated and help in identifying both intended targets and potential off-target effects. nih.govbiobide.com

Proteomics: Analyze changes in the entire protein complement of a cell or tissue upon treatment. This can confirm target engagement and uncover downstream effects on protein expression and post-translational modifications. biobide.com

Metabolomics: Profile the full range of small-molecule metabolites. This provides a functional readout of the physiological state of the cell and can reveal how the compound alters cellular metabolism. biobide.com

This comprehensive, systems-level data is crucial for validating the compound's mechanism, identifying novel biomarkers for treatment response, and building a strong foundation for potential translational development. nih.govnih.gov

| Omics Technology | Application in Compound Research | Type of Information Gained |

|---|---|---|

| Transcriptomics (RNA-Seq) | Analyze gene expression changes in treated vs. untreated cells or tissues. | Identification of modulated signaling pathways and potential molecular targets. nih.gov |

| Proteomics (Mass Spectrometry) | Quantify changes in protein abundance and post-translational modifications. | Confirmation of target engagement and downstream protein-level effects. biobide.com |

| Metabolomics (NMR, Mass Spectrometry) | Profile changes in endogenous small molecules (metabolites). | Understanding of the compound's impact on cellular metabolism and physiological state. biobide.com |

| Genomics | Identify genetic variations associated with compound response. | Discovery of biomarkers for patient stratification and predicting treatment response. biobide.com |

Q & A

Q. What protocols ensure safe handling of SnCl2·2H2O in indole synthesis?

- Methodology : Use glacial acetic acid to stabilize SnCl2 (reducing HCl fumes). Conduct reactions in a fume hood with PPE (nitrile gloves, goggles). Neutralize waste with NaHCO3 before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.